E-1,1,1,5,5,5-Hexafluoro-4-(trimethylsiloxy)-3-pentene-2-one
CAS No.:
Cat. No.: VC18375418
Molecular Formula: C8H10F6O2Si
Molecular Weight: 280.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10F6O2Si |
|---|---|
| Molecular Weight | 280.24 g/mol |
| IUPAC Name | (E)-1,1,1,5,5,5-hexafluoro-4-trimethylsilyloxypent-3-en-2-one |
| Standard InChI | InChI=1S/C8H10F6O2Si/c1-17(2,3)16-6(8(12,13)14)4-5(15)7(9,10)11/h4H,1-3H3/b6-4+ |
| Standard InChI Key | ZPDRURCPUBSLNQ-GQCTYLIASA-N |
| Isomeric SMILES | C[Si](C)(C)O/C(=C/C(=O)C(F)(F)F)/C(F)(F)F |
| Canonical SMILES | C[Si](C)(C)OC(=CC(=O)C(F)(F)F)C(F)(F)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure combines a pentenone skeleton () with strategic substitutions:
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Hexafluoro groups at positions 1, 1, 1, 5, 5, 5, imparting electron-withdrawing effects and enhancing thermal stability .
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A trimethylsiloxy group at position 4, which sterically shields reactive sites and facilitates solubility in non-polar solvents .
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A double bond between carbons 3 and 4, enabling conjugate addition reactions.
This configuration is validated by spectroscopic data, including -NMR chemical shifts between -70 to -80 ppm for CF groups and -NMR signals at δ 0.2–0.3 ppm for trimethylsilyl protons .
Physical Properties
Key physicochemical parameters are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 280.24 g/mol | |
| Density | 1.239 g/cm³ | |
| Boiling Point | 129°C | |
| Flash Point | 58.4°C | |
| LogP (Partition Coefficient) | 3.42 |
The high LogP value reflects significant lipophilicity, making the compound suitable for reactions in hydrophobic environments .
Synthesis and Optimization
Reaction Pathway
The synthesis involves a Michael addition between hexafluoroacetone (HFA) and trimethylsilyl enol ethers (TMS-OE) under anhydrous conditions :
Key parameters include:
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Solvent: Diethyl ether or tetrahydrofuran (THF) to stabilize intermediates .
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Temperature: Maintained below -15°C to prevent retro-Michael reactions.
Purification and Yield
Post-synthesis purification employs fractional distillation under reduced pressure (10–15 mmHg), achieving yields of 65–75% . Impurities, primarily unreacted HFA and siloxane byproducts, are removed via silica gel chromatography .
Chemical Reactivity and Mechanistic Insights
Oxidation and Reduction
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Oxidation: Treatment with in acetic acid yields the corresponding diketone, , via epoxidation of the double bond.
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Reduction: Lithium aluminum hydride () selectively reduces the ketone to a secondary alcohol while preserving the siloxy group.
Nucleophilic Substitution
The trimethylsiloxy group undergoes displacement with nucleophiles (e.g., Grignard reagents) to form carbon-carbon bonds. For example, reaction with methylmagnesium bromide produces after acidic workup.
Formation of Chiral Phosphonates
A landmark study demonstrated its reaction with silylated phosphites () to generate chiral phosphonates :
These products exhibit axial chirality due to restricted rotation around the P–C bond, with enantiomeric excess (ee) values exceeding 90% when using chiral auxiliaries .
Applications in Scientific Research
Fluorinated Building Blocks
The compound’s hexafluoro and siloxy groups make it a versatile precursor for:
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Fluorinated polymers: Copolymerization with tetrafluoroethylene enhances thermal stability in materials science.
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Pharmaceutical intermediates: Its electron-deficient double bond participates in Diels-Alder reactions to construct bioactive heterocycles .
Catalysis and Ligand Design
Chiral phosphonates derived from this compound serve as ligands in asymmetric catalysis. For instance, palladium complexes of these ligands achieve 85% ee in Suzuki-Miyaura couplings .
Analytical Characterization
Spectroscopic Techniques
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-NMR: Distinct signals at -72.3 ppm (CF) and -128.5 ppm (CF) confirm fluorination patterns .
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IR Spectroscopy: Strong absorption at 1780 cm (C=O stretch) and 1250 cm (Si–O–C).
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Mass Spectrometry: Molecular ion peak at m/z 280.04 (M) with fragments at m/z 169 () and 73 () .
Chromatographic Methods
Gas chromatography (GC) with a DB-5MS column resolves the compound at 8.2 minutes (He carrier gas, 1.2 mL/min) .
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